molecular formula C5H12O B1433369 N-Pentyl-5,5,5-D3 alcohol CAS No. 64118-19-0

N-Pentyl-5,5,5-D3 alcohol

Cat. No. B1433369
CAS RN: 64118-19-0
M. Wt: 91.17 g/mol
InChI Key: AMQJEAYHLZJPGS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pentyl-5,5,5-D3 alcohol (also known as pentanol-D3) is a synthetic compound used in a variety of scientific research applications. It is a secondary alcohol, meaning that it has a hydroxyl group bound to two carbon atoms. Pentanol-D3 is a deuterated molecule, meaning that it contains deuterium atoms in place of hydrogen atoms. This makes it a useful tool for scientists because it allows them to study the effects of deuterium on a molecule without changing the molecule’s structure.

Scientific Research Applications

Diesel Engine Fuel Alternatives

  • Use in Diesel Engines : Higher alcohols like 1-Pentanol, which is structurally similar to N-Pentyl-5,5,5-D3 alcohol, show promise as alternatives to traditional diesel fuel. Studies have explored the use of 1-Pentanol and its blends with diesel in internal combustion engines, examining their impact on emissions and power generation. The addition of 1-Pentanol to diesel has been shown to affect fuel characteristics and exhaust emissions, potentially offering an alternative fuel source for diesel engines (Yilmaz & Atmanli, 2017).

Biofuel and Renewable Energy Research

  • Biofuel Production : N-Pentyl-5,5,5-D3 alcohol's structural relatives, such as n-pentanol, are being investigated for use in biofuels. For instance, research on the synthesis of n-pentyl tetrahydrofurfuryl ether as a diesel component highlights the potential of higher alcohols in renewable energy applications. The study explored a one-pot synthesis method using a metal-acid bifunctional catalyst, demonstrating the viability of higher alcohols in sustainable fuel production (Tiwari, Jain, & Yadav, 2017).

Cosmetic and Pharmaceutical Applications

  • Cosmetic Industry Uses : Compounds structurally related to N-Pentyl-5,5,5-D3 alcohol, such as pentyl rhamnoside, have been used in cosmetic formulations. These compounds can act as cosurfactants or surfactants in cosmetic products, offering beneficial properties like high hydration and rapid cutaneous penetration. Their synthesis and application in products like emulsions and liquid soaps have been studied, indicating the versatility of pentyl-based compounds in cosmetic science (Houlmont et al., 2001).

Chemical Synthesis and Catalysis

  • Synthesis of Chemical Compounds : The use of N-Pentyl-5,5,5-D3 alcohol and its derivatives can extend to the synthesis of various chemical compounds. For instance, the creation of nonionic surfactants with azole rings bearing N-glycosides, where n-pentyl side chains are involved, demonstrates the utility of pentyl-based alcohols in chemical synthesis. These compounds have shown potential antibacterial activity, underscoring the importance of pentyl-based alcohols in pharmaceutical research (Brahimi, Belkadi, & Othman, 2017).

properties

IUPAC Name

5,5,5-trideuteriopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJEAYHLZJPGS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pentyl-5,5,5-D3 alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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